molecular formula C19H18F2N6O B2682983 (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035004-09-0

(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2682983
CAS No.: 2035004-09-0
M. Wt: 384.391
InChI Key: KVNHMPYOVFXAJD-DJWKRKHSSA-N
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Description

(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of fluorinated phenyl groups, triazolopyrazine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-difluorophenyl precursor, followed by the formation of the triazolopyrazine ring system. The final step often involves the coupling of these intermediates with piperazine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors, due to its structural similarity to known bioactive molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound may find applications in the development of new materials with desirable properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenyl derivatives, triazolopyrazine analogs, and piperazine-containing molecules. Examples include:

  • 2,5-difluorophenyl derivatives with different substituents
  • Triazolopyrazine compounds with varying side chains
  • Piperazine-based drugs with different pharmacological profiles

Uniqueness

What sets (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one apart is its unique combination of these structural elements, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

(Z)-3-(2,5-difluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c1-13-23-24-19-18(22-6-7-27(13)19)26-10-8-25(9-11-26)17(28)5-2-14-12-15(20)3-4-16(14)21/h2-7,12H,8-11H2,1H3/b5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNHMPYOVFXAJD-DJWKRKHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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